3-Acetoxy-2,2-dimethylbutyryl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2,2-dimethylbutyryl chloride typically involves the reaction of 3-hydroxy-2,2-dimethylbutyric acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-Hydroxy-2,2-dimethylbutyric acid+SOCl2→3-Acetoxy-2,2-dimethylbutyryl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-2,2-dimethylbutyryl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-hydroxy-2,2-dimethylbutyric acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Requires the use of strong reducing agents like LiAlH4 under anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the acyl chloride group.
Scientific Research Applications
3-Acetoxy-2,2-dimethylbutyryl chloride is utilized in various scientific research applications, including:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2,2-dimethylbutyryl chloride involves the reactivity of the acyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in organic synthesis to introduce acetoxy groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutyryl chloride: Similar in structure but lacks the acetoxy group.
2,2-Dimethylbutyryl chloride: Another related compound with a different substitution pattern on the butyryl group.
Uniqueness
3-Acetoxy-2,2-dimethylbutyryl chloride is unique due to the presence of both the acetoxy and acyl chloride functional groups. This dual functionality allows for versatile reactivity in organic synthesis, making it a valuable reagent for introducing acetoxy groups into a wide range of molecules .
Properties
IUPAC Name |
(4-chloro-3,3-dimethyl-4-oxobutan-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-5(12-6(2)10)8(3,4)7(9)11/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBCEDVQTOFYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)Cl)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675505 |
Source
|
Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859082-28-3 |
Source
|
Record name | 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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